REACTION_CXSMILES
|
C([O-])=O.[NH4+].C([CH2:12][CH2:13][CH2:14][NH:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])C1C=CC=CC=1>C(O)C.C(O)(=O)C>[CH2:14]([NH:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
ethyl 2-[benzylpropylamino]acetate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)CCCNCC(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was then carefully flushed with nitrogen gas
|
Type
|
ADDITION
|
Details
|
Palladium on carbon (10%, 300 mg) was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through celite filteraid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
(azeotroping with toluene (20 mL)
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid),
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |